molecular formula C8H19BO B14633526 Butyl diethylborinate CAS No. 55848-21-0

Butyl diethylborinate

Cat. No.: B14633526
CAS No.: 55848-21-0
M. Wt: 142.05 g/mol
InChI Key: HONPTVUJQCHXMJ-UHFFFAOYSA-N
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Description

Butyl diethylborinate is an organoboron compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity This compound is characterized by the presence of a butyl group and two ethyl groups attached to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl diethylborinate typically involves the reaction of butylboronic acid with diethylborane. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts to accelerate the reaction and improve selectivity is also common in industrial settings. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl diethylborinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions include butylboronic acid, diethylborane derivatives, and various substituted boron compounds.

Scientific Research Applications

Butyl diethylborinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: this compound is used in the production of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which butyl diethylborinate exerts its effects involves the formation of boron-carbon bonds through various reaction pathways. In cross-coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters.

Comparison with Similar Compounds

Similar Compounds

  • Butylboronic acid
  • Diethylborane
  • Butylborane

Uniqueness

Butyl diethylborinate is unique due to its combination of butyl and diethyl groups, which confer specific reactivity and stability. Compared to similar compounds, it offers a balance of steric and electronic properties that make it particularly useful in selective organic transformations.

Properties

CAS No.

55848-21-0

Molecular Formula

C8H19BO

Molecular Weight

142.05 g/mol

IUPAC Name

butoxy(diethyl)borane

InChI

InChI=1S/C8H19BO/c1-4-7-8-10-9(5-2)6-3/h4-8H2,1-3H3

InChI Key

HONPTVUJQCHXMJ-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)OCCCC

Origin of Product

United States

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